Cas no 264272-63-1 (3-Bromo-4-(methoxycarbonyl)benzoic acid)

3-Bromo-4-(methoxycarbonyl)benzoic acid is a versatile aromatic carboxylic acid derivative featuring both a bromo substituent and a methoxycarbonyl functional group. This compound is particularly useful in organic synthesis, serving as a key intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The bromine atom offers a reactive site for further functionalization via cross-coupling reactions, while the methoxycarbonyl and carboxylic acid groups provide additional handles for derivatization. Its well-defined structure and reactivity make it valuable for constructing complex molecular frameworks. The compound is typically supplied in high purity, ensuring consistent performance in synthetic applications.
3-Bromo-4-(methoxycarbonyl)benzoic acid structure
264272-63-1 structure
Product Name:3-Bromo-4-(methoxycarbonyl)benzoic acid
CAS No:264272-63-1
MF:C9H7BrO4
MW:259.053482294083
MDL:MFCD00100645
CID:1038689
PubChem ID:18673026
Update Time:2025-05-24

3-Bromo-4-(methoxycarbonyl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-4-(methoxycarbonyl)benzoic acid
    • 3-bromo-4-methoxycarbonylbenzoic acid
    • 4-(methoxycarbonyl)-3-bromobenzoic acid
    • 2-bromo-1,4-benzenedicarboxylic acid,1-methyl ester
    • bromo-terephthalic acid-1-methyl ester
    • Brom-terephthalsaeure-1-methylester
    • ZJGOZXACDNCTSA-UHFFFAOYSA-N
    • SCHEMBL1483525
    • E80504
    • DTXSID30595474
    • Z1269171741
    • 3-Bromo-4-(methoxycarbonyl)benzoicacid
    • DA-22178
    • 264272-63-1
    • EN300-207281
    • 2-bromoterephthalic acid 1-methyl ester
    • CS-0214954
    • MDL: MFCD00100645
    • Inchi: 1S/C9H7BrO4/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,1H3,(H,11,12)
    • InChI Key: ZJGOZXACDNCTSA-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(=O)O)C=CC=1C(=O)OC

Computed Properties

  • Exact Mass: 257.95300
  • Monoisotopic Mass: 257.95277g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 63.6Ų

Experimental Properties

  • PSA: 63.60000
  • LogP: 1.93390

3-Bromo-4-(methoxycarbonyl)benzoic acid Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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3-Bromo-4-(methoxycarbonyl)benzoic acid Production Method

3-Bromo-4-(methoxycarbonyl)benzoic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:264272-63-1)3-Bromo-4-(methoxycarbonyl)benzoic acid
Order Number:A877232
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:53
Price ($):617.0
Email:sales@amadischem.com

Additional information on 3-Bromo-4-(methoxycarbonyl)benzoic acid

3-Bromo-4-(methoxycarbonyl)benzoic acid: A Comprehensive Overview

3-Bromo-4-(methoxycarbonyl)benzoic acid, also known by its CAS number CAS No. 264272-63-1, is a significant compound in the field of organic chemistry. This compound is characterized by its unique structure, which includes a bromine atom at the third position and a methoxycarbonyl group at the fourth position on the benzoic acid backbone. Its chemical formula is C9H8BrO4, and it has a molecular weight of 275.08 g/mol.

The synthesis of 3-Bromo-4-(methoxycarbonyl)benzoic acid typically involves multi-step reactions, often starting from bromobenzoic acid derivatives. One common approach is the Friedel-Crafts acylation reaction, where the methoxycarbonyl group is introduced onto the aromatic ring. This compound has been extensively studied due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Recent studies have highlighted the importance of 3-Bromo-4-(methoxycarbonyl)benzoic acid in drug discovery. Researchers have explored its role as a building block for developing bioactive molecules with anti-inflammatory, anticancer, and antimicrobial properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain kinases involved in cancer cell proliferation.

In addition to its pharmacological applications, 3-Bromo-4-(methoxycarbonyl)benzoic acid has also found use in the synthesis of advanced materials. Its ability to form stable ester linkages makes it a valuable precursor for polymeric materials with tailored properties. A notable example is its application in the development of biodegradable polymers for use in biomedical devices.

The physical properties of 3-Bromo-4-(methoxycarbonyl)benzoic acid are well-documented. It has a melting point of approximately 155°C and is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for various synthetic transformations and purification techniques.

From an environmental perspective, researchers have investigated the biodegradability and toxicity of 3-Bromo-4-(methoxycarbonyl)benzoic acid. Studies indicate that under aerobic conditions, this compound undergoes microbial degradation, albeit at a slower rate compared to other benzoic acid derivatives. Its acute toxicity profile suggests moderate hazard potential, necessitating careful handling during synthesis and application.

In terms of industrial applications, 3-Bromo-4-(methoxycarbonyl)benzoic acid is often used as an intermediate in the production of more complex molecules. Its versatility lies in its ability to undergo a wide range of reactions, including nucleophilic aromatic substitution, esterification, and coupling reactions. These reactions are pivotal in expanding its utility across different industries.

The latest advancements in computational chemistry have enabled researchers to model the electronic structure and reactivity of 3-Bromo-4-(methoxycarbonyl)benzoic acid. Quantum mechanical calculations have provided insights into its electronic distribution and reactivity patterns, which are crucial for designing efficient synthetic routes and predicting biological activity.

In conclusion, 3-Bromo-4-(methoxycarbonyl)benzoic acid, with its unique chemical structure and diverse applications, remains a focal point in contemporary chemical research. Its role as a versatile building block in organic synthesis continues to drive innovation across multiple disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:264272-63-1)3-Bromo-4-(methoxycarbonyl)benzoic acid
A877232
Purity:99%
Quantity:5g
Price ($):617.0
Email